![molecular formula C22H18FN3O2S B2547161 N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207012-48-3](/img/structure/B2547161.png)

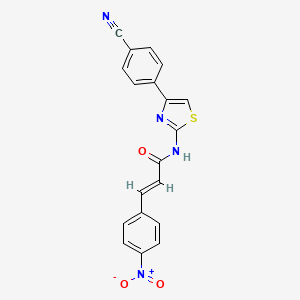

N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including indolization, decarboxylation, and amidification processes. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the Japp-Klingemann method followed by decarboxylation and condensation with 4-aminopyridine . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through condensation and chlorination steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been analyzed using various techniques, including crystallography and density functional theory (DFT). For example, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl compound was determined, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the molecular structure and hydrogen-bonded interactions of a fluorinated pyrimidine compound were investigated .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their biological activities. For instance, the antiallergic activity of N-(pyridin-4-yl)-(indol-3-yl)acetamides was assessed through histamine release assays and IL-4 production tests . The antiproliferative activity of a thieno[3,2-d]pyrimidin-4-yl compound was evaluated against various cancer cell lines . These studies provide insights into the potential chemical reactions and interactions of the compound with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational analyses. For example, the vibrational modes of a fluorinated pyrimidine compound were assigned using FT-IR and FT-Raman spectra, supported by DFT calculations . The intermolecular interactions and drug likeness of these compounds were also assessed, providing a basis for understanding the properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Researchers have explored the synthesis of novel compounds related to N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, demonstrating potent anticancer activities. For instance, the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids showed significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cancer cell lines. This synthesis approach underscores the compound's relevance in developing anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015). Additionally, another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showcasing anti-inflammatory activity, which further highlights the therapeutic potential of structurally similar compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Potency

The antimicrobial and antifungal properties of thienopyrimidine derivatives, including this compound analogs, have been extensively studied. A specific study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives reported compounds with significant antibacterial and antifungal potencies, demonstrating the potential for developing new antimicrobial agents from this chemical framework (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another fascinating application area is the study of ligand-protein interactions and photovoltaic efficiency. Research on bioactive benzothiazolinone acetamide analogs, which share a structural resemblance to this compound, explored their spectroscopic properties, quantum mechanical studies, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies reveal the compound's utility not only in the biomedical field but also in renewable energy applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Mecanismo De Acción

Target of Action

The compound “N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known to have diverse biological activities

Mode of Action

Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Thieno[3,2-d]pyrimidines often exert their effects by binding to specific proteins or enzymes, altering their function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Thieno[3,2-d]pyrimidines can be involved in a variety of biochemical pathways due to their diverse biological activities .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFHUCHLTYKFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)